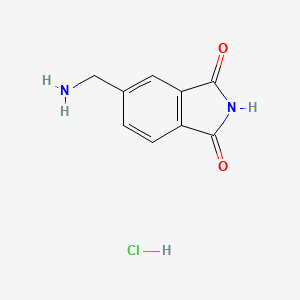

5-(Aminomethyl)isoindoline-1,3-dione hydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c10-4-5-1-2-6-7(3-5)9(13)11-8(6)12;/h1-3H,4,10H2,(H,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYBQQSUUFDIFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)C(=O)NC2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Formation via Phthalic Anhydride Cyclization

The isoindoline-1,3-dione core is typically constructed via cyclization of phthalic anhydride derivatives. For example, Method A from demonstrates the synthesis of racemic 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione (rac-3) by reacting potassium phthalimide with epichlorohydrin at 120°C for 24 hours. This method highlights the use of epichlorohydrin as an alkylating agent, forming an epoxide-functionalized intermediate. While this specific protocol targets a different substituent, the general approach can be adapted for introducing aminomethyl groups by modifying the alkylation step .

Key modifications for 5-(aminomethyl)isoindoline-1,3-dione synthesis might involve:

-

Step 1 : Alkylation of potassium phthalimide with a chloromethylamine derivative (e.g., chloromethylamine hydrochloride) in a polar aprotic solvent like dimethylformamide (DMF).

-

Step 2 : Cyclization under reflux conditions to form 5-(chloromethyl)isoindoline-1,3-dione.

-

Step 3 : Nucleophilic substitution of the chloride with ammonia or a protected amine (e.g., benzylamine), followed by deprotection and HCl treatment to yield the hydrochloride salt .

Functionalization via Gabriel Synthesis

The Gabriel synthesis, traditionally used to prepare primary amines, can be adapted for introducing aminomethyl groups onto the isoindoline-1,3-dione scaffold. In , potassium phthalimide reacts with epichlorohydrin to form an epoxide intermediate, which is subsequently treated with hydrochloric acid to yield a chlorohydrin derivative (rac-4). By analogy, substituting epichlorohydrin with a chloromethylamine precursor could enable direct incorporation of the aminomethyl group.

Proposed Route :

-

Alkylation : React potassium phthalimide with chloromethylamine hydrochloride in epichlorohydrin at elevated temperatures (120°C) to form 5-(chloromethyl)isoindoline-1,3-dione.

-

Amination : Treat the chlorinated intermediate with aqueous ammonia or ammonium hydroxide under reflux to substitute chloride with an amine group.

-

Salt Formation : Precipitate the hydrochloride salt by introducing gaseous HCl into the reaction mixture .

Condensation with Aminopiperidine Derivatives

Patent outlines a method for synthesizing hydroxy-substituted isoindoline-1,3-diones by condensing 3-aminopiperidine-2,6-dione hydrochloride with phenolic compounds in acetic acid and triethylamine. While this targets a different substitution pattern, the protocol’s use of a base (triethylamine) and acidic solvent (acetic acid) provides a template for coupling reactions involving aminomethyl precursors.

Adaptation for 5-(Aminomethyl) Derivative :

-

Replace the phenolic compound with 5-(aminomethyl)phthalic acid.

-

Conduct the reaction at 120°C in acetic acid with triethylamine to facilitate cyclodehydration.

-

Isolate the product via column chromatography (e.g., CHCl/acetone) and treat with HCl to form the hydrochloride salt .

Reductive Amination of Ketone Intermediates

Reductive amination offers a pathway to introduce the aminomethyl group post-cyclization. For instance, if a ketone group is present at the 5-position of isoindoline-1,3-dione, it can react with ammonium acetate and a reducing agent (e.g., sodium cyanoborohydride) to form the amine.

Hypothetical Steps :

-

Ketone Synthesis : Oxidize a 5-methyl substituent on isoindoline-1,3-dione to a ketone using KMnO or CrO.

-

Reductive Amination : React the ketone with ammonium acetate and NaBHCN in methanol at room temperature.

-

Acidification : Treat the resulting amine with HCl to obtain the hydrochloride salt .

Comparative Analysis of Methods

Optimization Challenges and Solutions

-

Regioselectivity : Directing substituents to the 5-position requires careful control of reaction conditions. Electron-withdrawing groups on the phthalic anhydride precursor can guide electrophilic substitution .

-

Amine Protection : Use of Boc or benzyl groups during alkylation prevents unwanted side reactions. Deprotection with HCl concurrently forms the hydrochloride salt .

-

Purification : Column chromatography (CHCl/acetone) or recrystallization from ethanol ensures high purity, as evidenced in and .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)isoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives .

Scientific Research Applications

Oncology

5-(Aminomethyl)isoindoline-1,3-dione hydrochloride has shown promise as a ligand for cereblon, a protein involved in the ubiquitin-proteasome system. This interaction suggests potential applications in targeted protein degradation therapies similar to those developed for thalidomide derivatives. Preliminary studies indicate that this compound may exhibit anti-cancer properties, warranting further investigation in oncology.

Neurodegenerative Diseases

The compound's derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. In silico studies have demonstrated that certain derivatives exhibit significant AChE inhibitory activity, with IC50 values as low as 1.12 μM . These findings suggest that this compound could be developed into effective treatments for neurodegenerative conditions.

Anti-inflammatory and Antibacterial Activities

Research indicates that isoindoline-1,3-dione derivatives possess anti-inflammatory and antibacterial properties. Compounds derived from this structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Some derivatives have demonstrated greater COX-2 inhibition compared to standard anti-inflammatory drugs like meloxicam .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Thalidomide | Isoindole core | Immunomodulatory effects; used in multiple myeloma treatment |

| Lenalidomide | Similar core structure with modifications | Enhanced potency and reduced side effects compared to thalidomide |

| Pomalidomide | Modified thalidomide structure | More potent than lenalidomide; used for refractory multiple myeloma |

| 4-Aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | Related structure without aminomethyl group | Potentially different pharmacological profile |

The unique interaction of this compound with cereblon differentiates it from its analogs, highlighting its potential in targeted therapies.

Case Studies and Research Findings

Recent studies have focused on the biological activities of isoindoline derivatives:

- Alzheimer's Disease Research: A study evaluated various isoindoline-1,3-dione derivatives for their AChE inhibitory activities. Compounds were synthesized and tested using molecular docking techniques to predict interactions with target enzymes .

- Anti-inflammatory Studies: Another research effort assessed the COX inhibitory activities of newly synthesized phthalimides derived from isoindoline structures. The results indicated promising anti-inflammatory properties that could lead to new therapeutic agents .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targetsThe compound may also inhibit certain enzymes, leading to its use in enzyme inhibition studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-(Aminomethyl)isoindoline-1,3-dione hydrochloride with key analogs, focusing on structural variations, physicochemical properties, and biological relevance.

Structural and Functional Analysis

Substituent Effects on Bioactivity: The aminomethyl group in the target compound enhances water solubility compared to halogenated analogs (e.g., 5-chloro or 5-bromo derivatives) .

Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution or condensation reactions, similar to methods used for 5-hydroxyisobenzofuran-1,3-dione derivatives . Halogenated analogs (e.g., 5-bromo-isoindoline) require harsher conditions (e.g., bromine gas or N-bromosuccinimide), leading to lower yields (52–58%) compared to non-halogenated derivatives .

Biological Relevance: this compound shares structural motifs with pomalidomide derivatives, which are known for their immunomodulatory and anti-cancer properties . Chlorinated analogs (e.g., 5-chloro-6-aminoisoindoline-1,3-dione) exhibit moderate activity against mosquito-borne pathogens, as shown in preliminary assays .

Key Research Findings

- Thermal Stability: Halogenated derivatives (e.g., 5-bromo, 5-chloro) exhibit higher melting points (>200°C) due to increased molecular rigidity, whereas non-halogenated analogs (e.g., 5-methoxy derivatives) melt at lower temperatures (~160°C) .

- Spectroscopic Characterization: The ¹H NMR of the target compound shows characteristic peaks for the aminomethyl group (δ ~3.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm), consistent with isoindoline derivatives . HRMS data confirm the molecular ion [M+H]⁺ at m/z 212.0039 for the hydrochloride salt .

Biological Activity

5-(Aminomethyl)isoindoline-1,3-dione hydrochloride, a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to phthalimide derivatives, which are known for various pharmacological effects including anticancer, anti-inflammatory, and neuroprotective properties. This article explores the biological activity of this compound through a review of recent research findings, case studies, and a summary of its mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₈ClN₃O₂. The compound features an isoindoline core with an aminomethyl substituent, which is crucial for its biological interactions. The presence of the hydrochloride salt form enhances its solubility and bioavailability.

Anticancer Activity

Research indicates that isoindoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit cell proliferation. A notable study demonstrated that isoindoline derivatives displayed antiproliferative activity against various human cancer cell lines, including Caco-2 and HCT-116, with IC₅₀ values indicating effective inhibition at low concentrations .

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Caco-2 | 15.2 | Induction of apoptosis |

| HCT-116 | 12.4 | Cell cycle arrest |

Neuroprotective Effects

This compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that this compound can inhibit AChE with varying potency depending on structural modifications. For example, derivatives have reported IC₅₀ values ranging from 2.1 to 7.4 µM against AChE .

Antimicrobial Activity

The antimicrobial properties of isoindoline derivatives have also been explored. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies reported substantial inhibition zones comparable to standard antibiotics like gentamicin .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

- Enzyme Inhibition : The compound acts as an inhibitor of AChE by binding to the active site of the enzyme, thus preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.

- Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell lysis.

Study on Alzheimer’s Disease

In a controlled study involving synthesized isoindoline derivatives, researchers found that certain compounds exhibited neuroprotective effects against hydrogen peroxide-induced cell death in PC12 neurons. The most potent compounds showed significant interaction with both catalytic and peripheral sites of AChE .

Anticancer Research

Another study focused on the antiproliferative effects of isoindoline derivatives on human cancer cell lines. The results indicated that these compounds could effectively halt the cell cycle and induce apoptosis at low concentrations .

Q & A

Q. Q1. How can researchers optimize the synthesis of 5-(Aminomethyl)isoindoline-1,3-dione hydrochloride to improve yield and purity?

Methodological Answer: Synthetic optimization requires a multi-step approach:

- Reaction Pathway Analysis : Use quantum chemical calculations to model reaction intermediates and transition states, identifying energy barriers that hinder yield (e.g., via density functional theory) .

- Experimental Design : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst ratio) and identify optimal conditions .

- Purification Techniques : Leverage membrane separation technologies or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate high-purity product .

- Purity Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (DMSO-d6, δ 2.5–4.0 ppm for amine protons) .

Q. Q2. What analytical methods are critical for characterizing this compound in academic research?

Methodological Answer: Key techniques include:

Q. Q3. How should researchers evaluate the solubility and stability of this compound in aqueous buffers for in vitro assays?

Methodological Answer:

- Solubility Testing : Prepare serial dilutions in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) and measure saturation via UV-Vis spectroscopy (λmax ~280 nm) .

- Stability Profiling : Incubate solutions at 37°C for 24–72 hours, monitoring degradation via HPLC. Acidic conditions may hydrolyze the isoindoline-dione ring .

Q. Q4. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of hydrochloride dust .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. Q5. How can computational modeling predict the bioactivity of 5-(Aminomethyl)isoindoline-1,3-dione derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., hypoglycemic agents binding to ATP-sensitive K+ channels) .

- QSAR Modeling : Train models on datasets of isoindoline-dione derivatives to correlate structural features (e.g., logP, H-bond donors) with activity .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. Q6. What experimental strategies address contradictions in pharmacological data (e.g., inconsistent IC50 values across studies)?

Methodological Answer:

- Assay Standardization : Use identical cell lines (e.g., HEK-293 for receptor studies) and control compounds (e.g., glibenclamide for hypoglycemic assays) .

- Data Normalization : Report IC50 values relative to internal controls and account for batch-to-batch compound variability via QC testing .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies across datasets .

Q. Q7. How can researchers design structure-activity relationship (SAR) studies for isoindoline-dione analogs?

Methodological Answer:

- Core Modifications : Synthesize derivatives with varied substituents (e.g., halogenation at C5 or alkylation of the aminomethyl group) .

- Pharmacophore Mapping : Identify critical motifs (e.g., hydrogen-bonding dione group) using Schrödinger’s Phase module .

- In Vivo Validation : Test lead compounds in diabetic rodent models, monitoring glucose tolerance and insulin secretion .

Q. Q8. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Reactor Design : Opt for continuous-flow reactors to enhance heat/mass transfer and reduce byproducts .

- Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .

- Cost-Benefit Analysis : Compare batch vs. flow synthesis for energy efficiency and raw material costs .

Data Management and Validation

Q. Q9. How should researchers manage conflicting spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

Q. Q10. What computational tools are recommended for optimizing reaction conditions without extensive trial-and-error?

Methodological Answer:

- Reaction Prediction Software : Use ICReDD’s AI-driven platforms to simulate pathways and predict optimal catalysts .

- Machine Learning : Train models on reaction databases (e.g., USPTO) to recommend solvent/catalyst combinations .

- Kinetic Modeling : Apply COMSOL Multiphysics to model reaction kinetics and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.